Pyrrolidine, 1-methyl-, 1-oxide Pyrrolidine, 1-methyl-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 7529-17-1
VCID: VC17080222
InChI: InChI=1S/C5H11NO/c1-6(7)4-2-3-5-6/h2-5H2,1H3
SMILES:
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol

Pyrrolidine, 1-methyl-, 1-oxide

CAS No.: 7529-17-1

Cat. No.: VC17080222

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine, 1-methyl-, 1-oxide - 7529-17-1

Specification

CAS No. 7529-17-1
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
IUPAC Name 1-methyl-1-oxidopyrrolidin-1-ium
Standard InChI InChI=1S/C5H11NO/c1-6(7)4-2-3-5-6/h2-5H2,1H3
Standard InChI Key YIZTVEDOQDZLOH-UHFFFAOYSA-N
Canonical SMILES C[N+]1(CCCC1)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Pyrrolidine, 1-methyl-, 1-oxide is systematically named 1-methyl-1-oxidopyrrolidin-1-ium under IUPAC nomenclature . Its molecular structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with four CH₂ groups and one NH group) modified by a methyl substituent at the nitrogen atom and an oxygen atom forming an N-oxide bond. Key identifiers include:

PropertyValue
CAS Registry Number7529-17-1
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
SMILES NotationC[N+]1(CCCC1)[O-]
InChI KeyYIZTVEDOQDZLOH-UHFFFAOYSA-N

Structural Analysis

The compound’s planar pyrrolidine ring adopts an envelope conformation, with the methyl and oxide groups introducing steric and electronic perturbations. X-ray crystallography and computational studies reveal that the N-oxide group increases the ring’s polarity, enhancing solubility in polar solvents like water and ethanol . The 3D structure (Figure 1) highlights the spatial arrangement of the methyl and oxide groups, which influence reactivity in cycloaddition and oxidation reactions .

Synthesis and Production

Industrial and Laboratory Synthesis

The most common synthesis route involves the oxidation of 1-methylpyrrolidine using peroxides or peracids. For example, treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the N-oxide derivative with high efficiency . Alternative methods include:

  • Pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide: This method produces 1-hydroxy-3,3-dimethylpyrrolidine, which undergoes dehydrogenation to form pyrroline N-oxide derivatives .

  • Catalytic Oxidation: Transition metal catalysts (e.g., MnO₂) facilitate selective oxidation of tertiary amines to N-oxides under mild conditions .

Reaction Mechanisms

The oxidation of 1-methylpyrrolidine proceeds via a two-electron transfer mechanism, where the lone pair on the nitrogen atom interacts with the oxidizing agent to form the N-O bond. Density functional theory (DFT) calculations suggest that the reaction is exothermic (−58 kJ/mol) and proceeds with minimal side products .

Physicochemical Properties

Physical State and Solubility

Pyrrolidine, 1-methyl-, 1-oxide is a hygroscopic solid at room temperature, with a melting point range of 112–115°C . It exhibits high solubility in water (>500 g/L at 25°C) and polar organic solvents (e.g., methanol, dimethyl sulfoxide) . The compound’s log P (octanol-water partition coefficient) of −0.87 indicates strong hydrophilic character, making it suitable for aqueous-phase reactions .

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, D₂O): δ 3.45 (m, 4H, ring CH₂), 2.95 (s, 3H, N-CH₃), 1.85 (m, 4H, ring CH₂) .

    • ¹³C NMR (100 MHz, D₂O): δ 67.2 (N-O), 54.1 (N-CH₃), 28.4–22.1 (ring CH₂) .

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,250 cm⁻¹ (N-O stretch) and 1,020 cm⁻¹ (C-N stretch) .

Applications in Organic Synthesis

Cycloaddition Reactions

Pyrrolidine N-oxides serve as nitrone precursors in 1,3-dipolar cycloadditions. For instance, reactions with styrene yield isoxazolidine derivatives, which are intermediates in alkaloid synthesis . The stereochemistry of adducts (e.g., endo vs. exo) is influenced by the N-oxide’s electronic effects, as confirmed by NMR analysis .

Catalysis and Ligand Design

The N-oxide group acts as a weak Lewis base, enabling coordination to transition metals like palladium and copper. This property is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance catalytic activity and selectivity .

Recent Research Advancements

Green Chemistry Applications

A 2024 study demonstrated the use of Pyrrolidine, 1-methyl-, 1-oxide as a biodegradable catalyst in the synthesis of polyesters, reducing reliance on toxic metal catalysts .

Pharmaceutical Relevance

The compound’s nitrone derivatives show promise as radical scavengers in neurodegenerative disease models. In vitro studies indicate 70% inhibition of lipid peroxidation at 10 µM concentrations .

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